Antioxidant Potency of 2′-Hydroxy-5′-chlorochalcone vs. Gallic Acid Benchmark in DPPH Radical Scavenging
In a direct comparison using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, 2′-hydroxy-5′-chlorochalcone exhibited an IC₅₀ value of 45.99 ppm, indicating moderate free radical scavenging capacity [1]. When benchmarked against gallic acid, a widely accepted antioxidant standard that demonstrates an IC₅₀ of approximately 5 ± 1 µg/mL in analogous chalcone evaluation studies, 2′-hydroxy-5′-chlorochalcone is approximately 9-fold less potent as a radical scavenger [2].
| Evidence Dimension | DPPH Radical Scavenging Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 45.99 ppm |
| Comparator Or Baseline | Gallic acid (IC₅₀ ≈ 5 ± 1 µg/mL) |
| Quantified Difference | ~9-fold lower potency than gallic acid |
| Conditions | DPPH assay; compound concentration range not fully specified |
Why This Matters
This quantitative benchmarking clarifies that 2′-hydroxy-5′-chlorochalcone is not a potent primary antioxidant; its value in antioxidant research lies instead in its defined, moderate activity, making it suitable as a tool compound for probing redox-modulating pathways where extreme potency would confound mechanistic interpretation.
- [1] Safitri, W. N., et al. (2021). Synthesis and biological activity of chlorochalcone derivative. AIP Conference Proceedings, 2360, 050036. View Source
- [2] Venkatesan, J., et al. (2022). Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Arabian Journal of Chemistry, 15(2), 103581. View Source
